![molecular formula C18H24ClN3O3 B2407238 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1396874-68-2](/img/structure/B2407238.png)
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
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Scientific Research Applications
- Breast Cancer : Researchers have explored derivatives of this compound as potential BRD4 inhibitors with anti-breast cancer activity . BRD4 inhibitors show promise in cancer therapy, but their efficacy varies across breast cancer subtypes, particularly in treating triple-negative breast cancer (TNBC) .
- Design and Synthesis : Scientists have designed and synthesized various derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory effects against BRD4 .
- The compound’s crystal structure has been determined using single crystal X-ray diffraction, providing insights into its molecular arrangement .
- Computational methods, such as density functional theory (DFT) using the B3LYP method, have been employed to optimize the molecule’s structure .
- Researchers have investigated the binding ability of this compound with BRD4, aiming to obtain potent BRD4 inhibitors for further study .
- Researchers have synthesized and evaluated derivatives of this compound for their pharmacological activities .
- The compound belongs to the diphenylamine family, which includes diverse derivatives with varying properties .
Anticancer Activity
Crystal Structure Analysis
Biological Targets and Binding Affinity
Pharmacological Applications
Diphenylamine Derivatives
Medicinal Chemistry and Drug Design
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been known to exhibit inhibitory activity against proteins like brd4 .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit their targets through direct binding . The binding of these compounds to their targets can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Based on the potential target mentioned above (brd4), it could be involved in pathways related to gene expression and cellular proliferation .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Based on the potential target mentioned above (brd4), the compound could potentially affect gene expression and cellular proliferation .
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-17(14(2)24-19-13)12-20-7-9-21(10-8-20)18(22)15-5-4-6-16(11-15)23-3;/h4-6,11H,7-10,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZEDLKTPXYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.